molecular formula C9H11NO2S B2706590 3-(Cyclopropylsulfonyl)aniline CAS No. 893602-57-8

3-(Cyclopropylsulfonyl)aniline

Cat. No.: B2706590
CAS No.: 893602-57-8
M. Wt: 197.25
InChI Key: STPYCWFQVXRWEW-UHFFFAOYSA-N
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Description

3-(Cyclopropylsulfonyl)aniline is an organic compound characterized by the presence of a cyclopropylsulfonyl group attached to an aniline moiety

Scientific Research Applications

3-(Cyclopropylsulfonyl)aniline has found applications in several scientific research areas:

Safety and Hazards

The safety and hazards associated with anilines, including 3-(Cyclopropylsulfonyl)aniline, can vary depending on the specific compound. For instance, anilines may cause serious eye damage, may cause drowsiness or dizziness, and are suspected of causing genetic defects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cyclopropylsulfonyl)aniline typically involves the sulfonylation of aniline derivatives. One common method is the direct sulfonylation of aniline using sulfonyl chlorides in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of photoredox catalysis has also been explored for the sulfonylation of aniline derivatives, providing a mild and efficient route for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 3-(Cyclopropylsulfonyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aniline ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly employed under controlled conditions.

Major Products: The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted aniline compounds.

Mechanism of Action

The mechanism by which 3-(Cyclopropylsulfonyl)aniline exerts its effects involves interactions with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

    Aniline: A simpler aromatic amine without the sulfonyl group.

    Cyclopropylamine: Contains a cyclopropyl group but lacks the sulfonyl functionality.

    Sulfanilamide: An aniline derivative with a sulfonamide group instead of a sulfonyl group.

Uniqueness: 3-(Cyclopropylsulfonyl)aniline is unique due to the presence of both the cyclopropyl and sulfonyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other aniline derivatives, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

3-cyclopropylsulfonylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S/c10-7-2-1-3-9(6-7)13(11,12)8-4-5-8/h1-3,6,8H,4-5,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STPYCWFQVXRWEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)C2=CC=CC(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893602-57-8
Record name 3-(cyclopropanesulfonyl)aniline
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